

Preventing chain cleavage during ammonia deprotection of RNA

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Compound of Interest

Compound Name: 5'-O-DMT-3'-O-TBDMS-Ac-rC

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Technical Support Center: RNA Deprotection

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent RNA chain cleavage during ammonia deprotection and navigate other common challenges in RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA chain cleavage during deprotection?

A1: The primary cause of RNA chain cleavage during deprotection is the premature removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) when the phosphodiester backbone is still susceptible to cleavage under basic conditions. The exposed 2'-hydroxyl can attack the adjacent phosphorus atom, leading to a 2',3'-cyclic phosphate intermediate and subsequent chain scission.[1][2] Standard aqueous ammonia solutions, often used in DNA synthesis, can cause significant loss of silyl protecting groups, leading to this unwanted cleavage.[1]

Q2: How can I minimize RNA chain cleavage during deprotection?

A2: To minimize chain cleavage, it is crucial to use deprotection conditions that selectively remove the base and phosphate protecting groups while keeping the 2'-hydroxyl protection intact.[3][4] This is typically achieved by using milder deprotection reagents and optimized







conditions. Common strategies include using a mixture of ammonium hydroxide and ethanol or employing methylamine-based reagents like AMA (ammonium hydroxide/methylamine).[1][3][5]

Q3: What are the advantages of using AMA (Ammonium Hydroxide/Methylamine) for deprotection?

A3: AMA is a popular reagent for RNA deprotection because it allows for significantly faster removal of base protecting groups compared to ammonium hydroxide alone, which reduces the overall exposure time to basic conditions and thus minimizes the risk of chain cleavage.[3][5][6] It is effective for both TBDMS- and TOM-protected RNA.[3][5]

Q4: When should I use UltraMild deprotection conditions?

A4: UltraMild deprotection conditions, such as using a mixture of ammonium hydroxide and ethanol at room temperature, are recommended for RNA oligonucleotides containing base-labile modifications or dyes that are not compatible with more aggressive deprotection methods like AMA at elevated temperatures.[3][5] It is important to use Ac-protected Cytidine monomers for these schemes.[5]

Q5: What is the role of TEA•3HF in the deprotection process?

A5: Triethylamine trihydrofluoride (TEA•3HF) is used in a separate step after the initial base and phosphate deprotection to remove the 2'-hydroxyl protecting groups (like TBDMS).[3][5][7] It is a milder fluoride source than others and is compatible with downstream purification methods.[3]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Low RNA Yield After Deprotection	Incomplete Cleavage from Support: The oligonucleotide is not efficiently released from the solid support.	Ensure the cleavage and deprotection solution is in full contact with the support for the recommended time. Consider extending the cleavage time or using a reagent known for efficient cleavage, like EMAM for long oligos.[6][7]
RNA Degradation: Presence of RNases or harsh deprotection conditions.	Maintain a sterile, RNase-free environment throughout the process.[3][8] Use milder deprotection conditions or reagents if possible.[3][5]	
Incomplete Elution: RNA remains bound to the purification cartridge or column.	If using a purification cartridge, ensure proper conditioning and elution protocols are followed. A second elution may be necessary.[9][10]	
Unexpected Shorter Bands on Gel (Chain Cleavage)	Premature removal of 2'-silyl group: The 2'-hydroxyl group becomes exposed while the backbone is still susceptible to cleavage.	Use a modified ammonia solution, such as ammonium hydroxide/ethanol (3:1), to reduce cleavage.[1] Alternatively, use faster deprotection agents like AMA to minimize the time the oligo is exposed to basic conditions. [3][5]
Harsh Deprotection Conditions: High temperatures or prolonged exposure to basic reagents.	Reduce the deprotection temperature or time. Refer to the recommended protocols for your specific type of RNA and protecting groups.	-



Inappropriate Deprotection Reagent for Protecting Groups: Using a deprotection scheme not optimized for the specific protecting groups on your RNA monomers.	Ensure your deprotection protocol is compatible with the protecting groups used in your RNA synthesis (e.g., TBDMS vs. TOM).[3][6]	
Incomplete Deprotection	Insufficient Deprotection Time or Temperature: The deprotection reaction did not go to completion.	Increase the deprotection time or temperature according to the recommended protocol for your specific reagents and protecting groups.[3]
Old or Degraded Deprotection Reagents: The deprotection solution has lost its potency.	Use fresh deprotection reagents. For example, make up only a week's supply of AMA at a time to avoid loss of methylamine.[6]	
Modification of Bases	Transamination of Cytidine: Using benzoyl-protected cytidine with methylamine- containing reagents can lead to transamination.	Use acetyl-protected cytidine (Ac-C) monomers when using AMA or other methylamine-based deprotection methods. [5][11]

Experimental Protocols Protocol 1: AMA Deprotection of TBDMS-Protected RNA

This protocol is suitable for standard RNA oligonucleotides.

Materials:

- CPG-bound RNA oligonucleotide
- Ammonium hydroxide/40% aqueous methylamine (1:1) (AMA)
- Anhydrous DMSO



- Triethylamine trihydrofluoride (TEA•3HF)
- RNA Quenching Buffer
- Sterile, RNase-free tubes and pipette tips

Procedure:

- Transfer the CPG support with the synthesized RNA to a sterile screw-cap vial.
- Add 1.0 mL of AMA solution to the vial.
- Seal the vial tightly and incubate at 65°C for 10 minutes.[7]
- Cool the vial and carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.
- Evaporate the solution to dryness using a speed-vac.
- To remove the 2'-TBDMS groups, re-dissolve the dried oligo in 115 μ L of anhydrous DMSO. If necessary, heat at 65°C for about 5 minutes to fully dissolve.[7]
- Add 60 μL of TEA to the DMSO/oligo solution and mix gently.[7]
- Add 75 μL of TEA•3HF and heat the mixture at 65°C for 2.5 hours.[7]
- Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for purification.

Protocol 2: UltraMild Deprotection of RNA

This protocol is recommended for RNA with base-labile modifications.

Materials:

- CPG-bound RNA oligonucleotide (synthesized with Ac-C monomers)
- Ammonium hydroxide/ethanol (3:1)



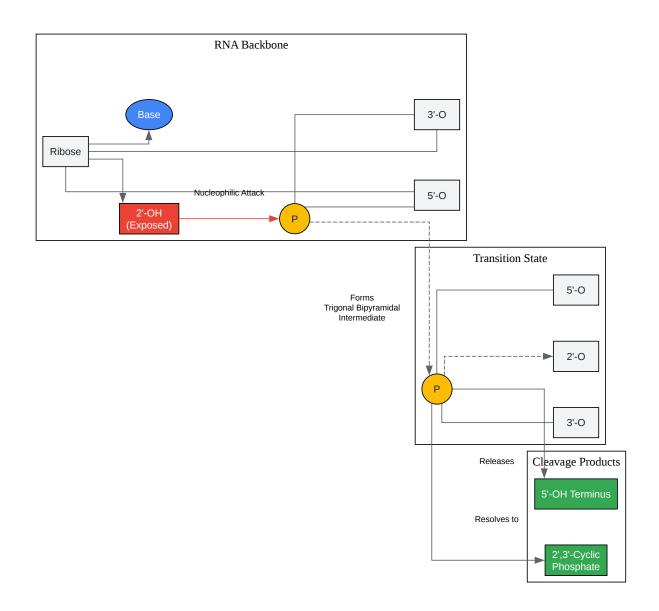
- Anhydrous DMSO
- Triethylamine trihydrofluoride (TEA•3HF)
- Butanol for precipitation
- Sterile, RNase-free tubes and pipette tips

Procedure:

- Transfer the CPG support to a sterile screw-cap vial.
- Add 1.0 mL of ammonium hydroxide/ethanol (3:1) solution.[1][5]
- Seal the vial and incubate at room temperature overnight.[5]
- Transfer the supernatant to a new sterile tube and evaporate to dryness.
- For 2'-deprotection, re-dissolve the oligo in anhydrous DMSO.
- Add TEA•3HF and heat to 65°C for 2.5 hours.[5]
- Cool the solution and desalt the oligo via butanol precipitation.[5]

Visualizations

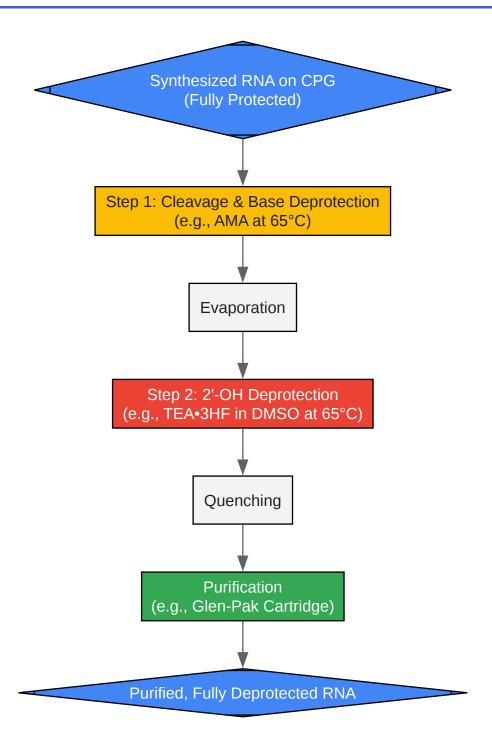




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Caption: Mechanism of RNA chain cleavage via a 2',3'-cyclic phosphate intermediate.





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Caption: A typical two-step workflow for RNA deprotection.

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